

ZAP-180013 stability in experimental conditions

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Compound of Interest

Compound Name: ZAP-180013

Cat. No.: B1683543

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Technical Support Center: ZAP-180013

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of **ZAP-180013** in experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the reliable performance of **ZAP-180013** in your experiments.

Troubleshooting Guide

This guide is designed to help you troubleshoot common problems you might encounter with **ZAP-180013** stability.

Problem	Possible Cause	Recommended Solution
Inconsistent or lower-than-expected activity of ZAP-180013 in cell-based assays.	Degradation of stock solution.	Stock solutions of ZAP-180013 in DMSO are stable for 1 month at -20°C and up to a year at -80°C. ^[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. ^{[2][3]}
Instability in aqueous media.	After dilution in aqueous buffers for your experiment, use the solution promptly. The stability of ZAP-180013 in aqueous solutions at physiological pH and temperature has not been extensively reported.	
Interaction with media components.	Some components of cell culture media may affect the stability or activity of small molecules. Prepare fresh dilutions of ZAP-180013 in your experimental media for each experiment.	
Precipitation of ZAP-180013 in aqueous solution.	Low aqueous solubility.	ZAP-180013 is highly soluble in DMSO, up to 250 mg/mL with the aid of ultrasonication. ^[4] However, its aqueous solubility is limited. When preparing working solutions, ensure the final DMSO concentration is compatible with your experimental system and does not cause precipitation. For in vivo studies, specific formulations

are recommended, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
[\[5\]](#)

Loss of compound during storage.

Improper storage of solid compound.

ZAP-180013 powder is stable for at least 3 years when stored at -20°C.[\[1\]](#) It is shipped at ambient temperature and is stable for a few weeks under these conditions.[\[6\]](#)

Improper storage of stock solutions.

Store stock solutions at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[\[1\]](#)

Variability in experimental results between batches.

Batch-to-batch differences in purity.

Always purchase ZAP-180013 from a reputable supplier and refer to the Certificate of Analysis for batch-specific purity data.[\[7\]](#)

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing **ZAP-180013** stock solutions?

DMSO is the recommended solvent for preparing stock solutions of **ZAP-180013**.[\[1\]](#)[\[4\]](#)[\[7\]](#) It is soluble up to 250 mg/mL in DMSO with the use of ultrasound.[\[4\]](#)

2. How should I store **ZAP-180013**?

The storage conditions for **ZAP-180013** are as follows:

- Solid (Powder): Store at -20°C for up to 3 years.[\[1\]](#)
- Stock Solutions (in DMSO):
 - -80°C: Stable for 6 months to 1 year.[\[1\]](#)[\[2\]](#)

- -20°C: Stable for 1 month.[1][2]
- 0-4°C: Suitable for short-term storage of a few weeks.[6]

To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use vials.[2][3]

3. What is the stability of **ZAP-180013** in aqueous solutions?

There is limited public data on the stability of **ZAP-180013** in aqueous solutions. It is recommended to prepare fresh dilutions in your aqueous experimental buffer immediately before use.

4. Are there any known incompatibilities for **ZAP-180013**?

ZAP-180013 is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[8]

5. How does **ZAP-180013** work?

ZAP-180013 is an inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70).[2][4][7] It functions by inhibiting the interaction of the ZAP-70 SH2 domain with the immunoreceptor tyrosine-based activation motifs (ITAMs) within the T-cell antigen receptor (TCR) signaling pathway.[2][4][7] This disruption of the signaling cascade has been shown to repress the phosphorylation of ZAP-70 in TCR-stimulated Jurkat cells.[9]

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of **ZAP-180013** for subsequent dilution.

Materials:

- **ZAP-180013** powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes or cryovials

- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Allow the **ZAP-180013** powder to equilibrate to room temperature before opening the vial to prevent condensation.
- Weigh the desired amount of **ZAP-180013** powder in a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
- Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.^[4]
- Aliquot the stock solution into single-use, sterile cryovials to minimize freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Assessment of Stability in Experimental Media

Objective: To determine the stability of **ZAP-180013** in a specific cell culture medium over time.

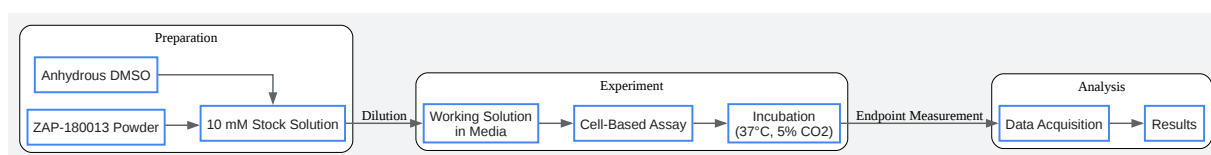
Materials:

- **ZAP-180013** stock solution (in DMSO)
- Experimental cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Incubator at 37°C with 5% CO₂
- HPLC system with a suitable column (e.g., C18)
- Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
- UV detector

Procedure:

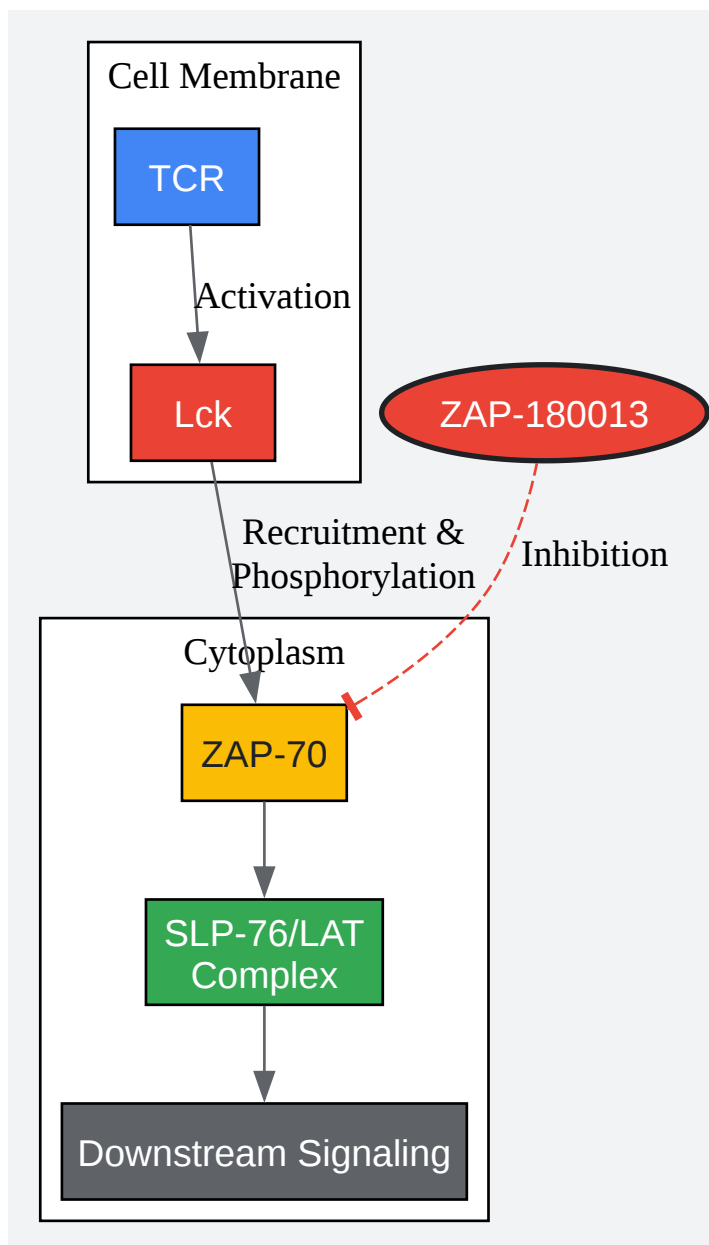
- Prepare a working solution of **ZAP-180013** in the experimental medium at the final desired concentration. Ensure the final DMSO concentration is not detrimental to your cells.
- At time zero, take an aliquot of the working solution and analyze it by HPLC to determine the initial concentration of **ZAP-180013**.
- Incubate the remaining working solution under standard cell culture conditions (37°C, 5% CO₂).
- At various time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution.
- Analyze each aliquot by HPLC to quantify the remaining concentration of **ZAP-180013**.
- Calculate the percentage of **ZAP-180013** remaining at each time point relative to the initial concentration to determine its stability.

Visualizations



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Caption: Experimental workflow for testing **ZAP-180013** in a cell-based assay.



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Caption: Simplified TCR signaling pathway showing the inhibitory action of **ZAP-180013** on ZAP-70.

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